molecular formula C14H17F3N2O2 B2989171 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1351585-46-0

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2989171
CAS No.: 1351585-46-0
M. Wt: 302.297
InChI Key: DMCJUEBRVDOCFO-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative designed for research applications. Its structure incorporates a cyclopropyl-hydroxypropyl group and a 2-(trifluoromethyl)phenyl moiety, features commonly associated with enhanced biological activity and metabolic stability in medicinal chemistry . The urea scaffold is a privileged structure in drug discovery, known for its ability to act as a key pharmacophore by forming multiple hydrogen bonds with biological targets . This makes urea-based compounds, including this derivative, particularly valuable for investigating protein kinase inhibition and other enzyme-related pathways . Compounds with similar structural features, such as a cyclopropyl group and trifluoromethylphenyl unit, have been explored for their activity against various cancer cell lines, suggesting potential applications in oncology research . The rigidity of the cyclopropyl ring can impose conformational constraints, while the trifluoromethyl group often improves lipophilicity and membrane permeability . This product is intended for non-clinical research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(21,9-6-7-9)8-18-12(20)19-11-5-3-2-4-10(11)14(15,16)17/h2-5,9,21H,6-8H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJUEBRVDOCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Cyclopropyl group : Enhances lipophilicity and membrane permeability.
  • Hydroxypropyl moiety : May contribute to hydrogen bonding with biological targets.
  • Trifluoromethyl-substituted phenyl ring : Increases metabolic stability and bioavailability.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes effectively.

Biological Activity Overview

This compound has been evaluated for several biological activities:

Anticancer Activity

Recent studies have shown that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 values for related compounds were reported as follows:
    • A549 (lung cancer): IC50 = 2.39 μM
    • HCT-116 (colorectal cancer): IC50 = 3.90 μM
      These values indicate a comparable efficacy to established anticancer drugs like sorafenib .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes such as:

  • Human Carbonic Anhydrase II (hCA II) : This enzyme plays a critical role in physiological processes. Compounds similar to the target were shown to have IC50 values ranging from 16.2 to 50.2 nM against hCA II .
  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for malaria treatment, with ongoing studies highlighting the potential of urea derivatives in this context .

Study 1: Antiproliferative Effects

A series of urea derivatives were synthesized and tested against several cancer cell lines, demonstrating significant antiproliferative activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of various urea derivatives, indicating that modifications in the urea structure can lead to improved potency against specific targets like hCA II and DHODH .

Data Summary Table

Biological ActivityTarget Cell Line/EnzymeIC50 Value (μM)Reference
AntiproliferativeA549 (Lung Cancer)2.39
AntiproliferativeHCT-116 (Colorectal Cancer)3.90
Enzyme InhibitionhCA II16.2 - 50.2 nM
Enzyme InhibitionDHODHNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs from the evidence include:

Compound ID R1 Substituent R2 Substituent Yield (%) ESI-MS ([M+H]+) Melting Point (°C)
Target Compound 2-Cyclopropyl-2-hydroxypropyl 2-(Trifluoromethyl)phenyl N/A N/A N/A
11j 4-(Thiazol-2-yl)phenyl* 2-(Trifluoromethyl)phenyl 88.1 534.1 N/A
6j 4-Cyanophenyl 2-(Trifluoromethyl)phenyl 83.4 306.1 N/A
9j 4-(Thiazol-2-yl)phenyl* 2-(Trifluoromethyl)phenyl 55.6 463.2 N/A
1f Complex thiazole-piperazine 4-(Trifluoromethyl)phenyl 70.7 667.9† 198–200
Sorafenib Tosylate Pyridine-carboxamide linker 4-Chloro-3-(trifluoromethyl)phenyl N/A N/A N/A

*Thiazole-piperazine moiety present. †[M−2HCl+H]+.

Key Observations:
  • Trifluoromethyl Positioning : The target’s 2-(trifluoromethyl)phenyl group is shared with 11j and 6j. This substituent enhances metabolic stability and binding affinity in drug candidates .
  • Cyclopropyl-Hydroxypropyl vs. The cyclopropyl group may increase lipophilicity (logP) compared to polar thiazole derivatives.
  • Molecular Weight : The target’s molecular weight is likely higher than 6j (306.1 Da) but lower than 1f (667.9 Da), aligning with mid-range urea derivatives.

Structural Activity Relationships (SAR)

  • Hydrogen Bonding: The hydroxypropyl group in the target could form intramolecular H-bonds, stabilizing its conformation, a feature absent in non-hydroxylated analogs like 9j .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for urea derivatives containing trifluoromethylphenyl groups, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : The synthesis of structurally related trifluoromethylphenyl urea derivatives often employs nucleophilic substitution or coupling reactions. For example, sodium trifluoromethanesulfinate has been used in radical trifluoromethylation under acetone as a solvent, achieving yields ~71% (e.g., in GP2 protocols for analogous compounds) . Adaptations may involve cyclopropyl-hydroxypropyl group introduction via alkylation or Grignard reactions. Key considerations include steric hindrance from the cyclopropyl group and protecting the hydroxyl moiety during synthesis.

Q. How can X-ray crystallography and computational methods be applied to determine the structural conformation of this compound?

  • Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography . For computational studies, density functional theory (DFT) can optimize geometry and predict electronic properties. The trifluoromethyl group’s electron-withdrawing effects and cyclopropyl ring strain should be modeled to assess steric and electronic interactions .

Q. What spectroscopic techniques are critical for characterizing the hydroxyl and trifluoromethyl groups in this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR detects the trifluoromethyl group (δ ~ -60 ppm), while 1H^{1}\text{H} NMR resolves the hydroxyl proton (broad peak at δ 1–5 ppm, depending on hydrogen bonding).
  • IR : Stretching vibrations for urea (N–H ~3300 cm1^{-1}, C=O ~1650 cm1^{-1}) and –CF3_3 (C–F ~1150 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : ESI-MS can verify molecular weight (e.g., [M+H]+^+ peaks in similar compounds range from 306–446 m/z) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity in target validation studies?

  • Methodological Answer : Fluorine’s electronegativity and lipophilicity enhance membrane permeability and metabolic stability. In analogous urea derivatives, the trifluoromethyl group increases binding affinity to targets like kinases or GPCRs by forming hydrophobic interactions and reducing off-target effects . Comparative studies using non-fluorinated analogs (e.g., replacing –CF3_3 with –CH3_3) can isolate its contribution .

Q. What strategies are recommended for analyzing metabolic stability and degradation pathways of this compound?

  • Methodological Answer :

  • In vitro assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify Phase I/II metabolites. The hydroxyl group may undergo glucuronidation, while the urea moiety is prone to hydrolysis.
  • Isotope labeling : 14C^{14}\text{C}-tagging at the cyclopropyl or trifluoromethyl group tracks metabolic fate .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency and selectivity?

  • Methodological Answer :

  • Core modifications : Vary substituents on the cyclopropyl (e.g., alkyl vs. aryl) or phenyl ring (e.g., –Cl, –OCH3_3) to assess steric and electronic effects.
  • Biological assays : Test against panels of related targets (e.g., kinases, ion channels) to map selectivity. For example, urea derivatives with –CF3_3 groups show enhanced TRPV1 antagonism .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What crystallographic challenges arise from the compound’s cyclopropyl and hydroxyl groups, and how can they be resolved?

  • Methodological Answer : The cyclopropyl ring introduces torsional strain, complicating crystal packing. Co-crystallization with stabilizing agents (e.g., polyethylene glycol) or low-temperature data collection improves resolution. SHELXD’s dual-space algorithms are effective for solving phases in such cases .

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